molecular formula C14H18Cl2N6S2 B560369 MI-nc (hydrochloride) CAS No. 1934302-23-4

MI-nc (hydrochloride)

Cat. No.: B560369
CAS No.: 1934302-23-4
M. Wt: 405.4
InChI Key: QFOIGNCIUPMVOO-UHFFFAOYSA-N
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Description

MI-nc (hydrochloride) is a chemical compound known for its role as a weak inhibitor of the menin-mixed lineage leukemia fusion protein interaction. This compound is often used as a negative control in experiments involving MI-2, a more potent inhibitor of the same interaction. The menin-mixed lineage leukemia interaction is critical for the development of acute leukemia, making inhibitors of this interaction valuable in leukemia research .

Mechanism of Action

Target of Action

MI-nc (hydrochloride) primarily targets the menin-MLL fusion protein interaction . Menin, a product of the multiple endocrine neoplasia gene, is an essential co-factor of oncogenic MLL fusion proteins . The menin–MLL interaction is critical for the development of acute leukemia .

Mode of Action

MI-nc (hydrochloride) acts as a weak inhibitor of the menin-MLL fusion protein interaction, with an IC50 of 193 μM . It can be used as a negative control compound for tests involving MI-2, which showed more binding potency with menin, blocked the menin-MLL interaction with an IC50 of 0.45 μM .

Biochemical Pathways

The menin-MLL interaction is a part of the histone methyltransferase complexes . Inhibition of this interaction by MI-nc (hydrochloride) can affect the function of these complexes, potentially leading to changes in gene expression and cellular function .

Pharmacokinetics

Its solubility in various solvents such as ethanol, dmso, and dimethyl formamide is provided . These properties can influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of the menin-MLL interaction by MI-nc (hydrochloride) can induce apoptosis in cells expressing MLL fusion proteins . This suggests that it may have potential therapeutic effects in conditions such as leukemia, where MLL fusion proteins play a role .

Action Environment

It’s worth noting that the compound is recommended to be stored at -20°c , suggesting that temperature could affect its stability

Preparation Methods

The synthesis of MI-nc (hydrochloride) involves several steps, starting with the preparation of the core structure, which is a thieno[2,3-d]pyrimidine derivative. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

MI-nc (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like sodium borohydride.

    Substitution: MI-nc (hydrochloride) can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

MI-nc (hydrochloride) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

MI-nc (hydrochloride) is often compared with MI-2, another inhibitor of the menin-mixed lineage leukemia interaction. While MI-2 is a more potent inhibitor with an IC50 of 0.45 μM, MI-nc (hydrochloride) is a weaker inhibitor with an IC50 of 193 μM. This makes MI-nc (hydrochloride) useful as a negative control in experiments involving MI-2. Other similar compounds include:

Properties

IUPAC Name

6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6S2.2ClH/c1-2-10-7-11-12(15-8-16-13(11)22-10)19-3-5-20(6-4-19)14-18-17-9-21-14;;/h7-9H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOIGNCIUPMVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NN=CS4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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